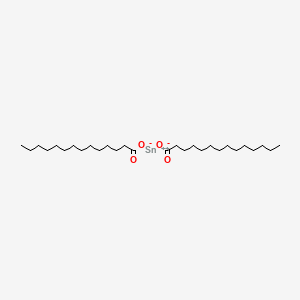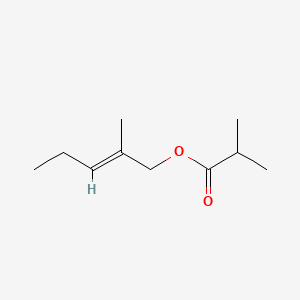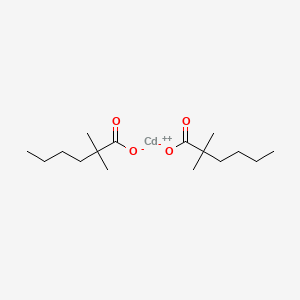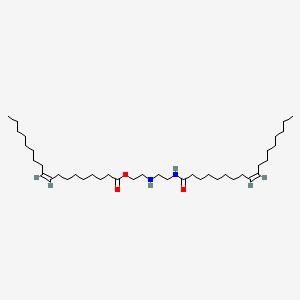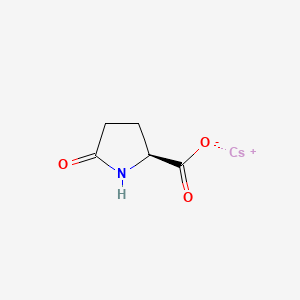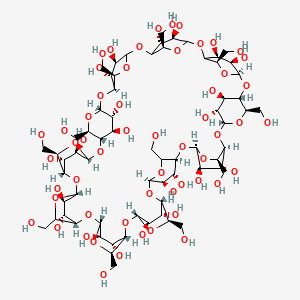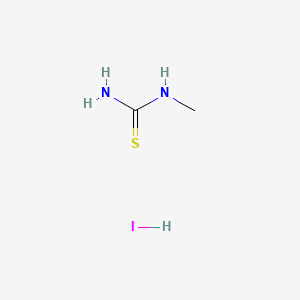
Methylthiourea monohydroiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methylthiourea monohydroiodide is an organosulfur compound that belongs to the thiourea family. It is characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms and a methyl group. This compound is known for its reactivity with iodine and its derivatives, making it a subject of interest in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: Methylthiourea monohydroiodide can be synthesized through the reaction of methylthiourea with iodine in the presence of hydroiodic acid. The reaction typically involves mixing methylthiourea and iodine in a molar ratio of 1:1:1 in a solvent such as dichloromethane. The mixture is then stirred at room temperature until the reaction is complete, forming a solid product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the same principles as laboratory synthesis but on a larger scale. This includes the use of industrial-grade reactants and solvents, as well as optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions: Methylthiourea monohydroiodide undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form disulfides and other sulfur-containing compounds.
Reduction: Can be reduced to form thiourea derivatives.
Substitution: Undergoes nucleophilic substitution reactions, particularly with halogens.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, acetone.
Major Products Formed:
Oxidation: Formation of disulfides and sulfoxides.
Reduction: Formation of thiourea derivatives.
Substitution: Formation of halogenated thiourea compounds.
科学研究应用
Methylthiourea monohydroiodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in the development of therapeutic agents.
Industry: Used as a corrosion inhibitor for metals, particularly in acidic environments.
作用机制
The mechanism of action of methylthiourea monohydroiodide involves its interaction with molecular targets through the sulfur atom. This interaction can lead to the formation of disulfide bonds and other sulfur-containing structures. The compound’s reactivity with iodine and its derivatives also plays a significant role in its chemical behavior .
相似化合物的比较
Thiourea: Similar structure but lacks the methyl group.
N-Methylthiourea: Similar structure but does not contain the iodine component.
Methimazole: Contains a thione group but has a different overall structure.
Uniqueness: Methylthiourea monohydroiodide is unique due to its combination of a thiourea structure with an iodine component.
属性
CAS 编号 |
93856-84-9 |
|---|---|
分子式 |
C2H7IN2S |
分子量 |
218.06 g/mol |
IUPAC 名称 |
methylthiourea;hydroiodide |
InChI |
InChI=1S/C2H6N2S.HI/c1-4-2(3)5;/h1H3,(H3,3,4,5);1H |
InChI 键 |
BWKQVWQYYSAKHC-UHFFFAOYSA-N |
规范 SMILES |
CNC(=S)N.I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


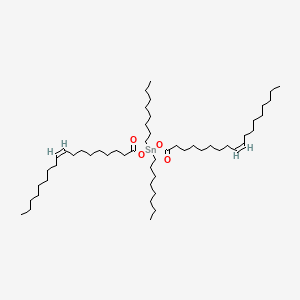
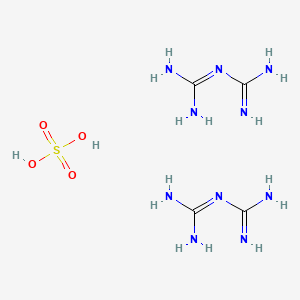


![(6R)-5-(6-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)-6-methyl-3-(1-methylsulfonylpiperidin-4-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine](/img/structure/B12655182.png)

